![molecular formula C18H26N4 B1418269 N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1171632-48-6](/img/structure/B1418269.png)

N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Descripción general

Descripción

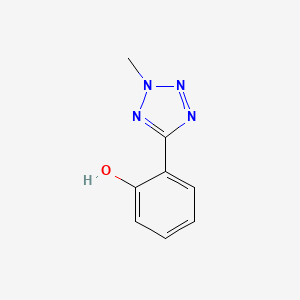

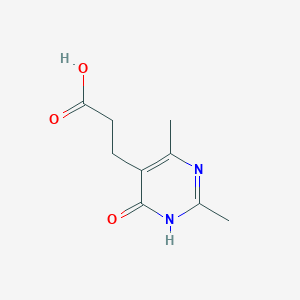

“N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is a complex organic compound that contains a piperidine ring structure. Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . The piperidine derivatives are recognized as an important building block in organic synthesis .

Synthesis Analysis

The synthesis of spiro[piperidine-4,2 (1 H)-quinazolin]-4 (3 H)-ones and spiro[piperidine-4,5 (6 H)-[1,2,4]triazolo-[1,5-c]quinazolines were evaluated as ligands of the nociceptin receptor . The synthesis of these compounds involved exploring the influence of various structural features on affinity and selectivity . These features included the presence of a fused benzene ring instead of the typical N-phenyl substituent, the inversion of the NH-CO sequence with respect to the lead molecules, the different length and branching of the alkyl substituent on the cyclohexane ring, and the substitution of the amidic moiety by a fused triazole ring .Molecular Structure Analysis

The molecular structure of “N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” is complex and involves a piperidine ring structure. The molecular weight of a similar compound, Piperidine, 1-cyclohexyl-, is 167.2911 . The structure of this compound may be represented by at least eight conformers differing by axial and/or equatorial positions of the cycles, relative (orthogonal or twisted) orientation of the cycles, and by chair or twist structures of the rings themselves .Chemical Reactions Analysis

The chemical reactions involving “N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” are complex and involve multiple steps. The synthesis of spiro[piperidine-4,2 (1 H)-quinazolin]-4 (3 H)-ones and spiro[piperidine-4,5 (6 H)-[1,2,4]triazolo-[1,5-c]quinazolines were evaluated as ligands of the nociceptin receptor . The synthesis involved exploring the influence of various structural features on affinity and selectivity .Aplicaciones Científicas De Investigación

Catalysis and Synthesis Applications

Recent developments have explored the use of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, where a variety of amines, including cyclohexyl amines, serve as coupling partners. This area of research emphasizes the importance of catalyst optimization and the potential commercial exploitation of these recyclable catalyst systems (M. Kantam et al., 2013).

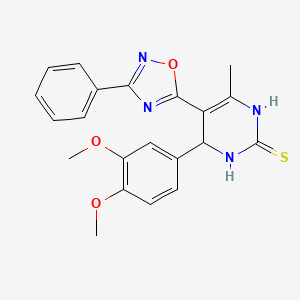

Spirocyclic Compounds in Drug Discovery

Spiropiperidines, where N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine could be categorized, have gained popularity in drug discovery due to their novel three-dimensional chemical space. The synthesis methodologies for spiropiperidines cover extensive literature over the past decade, highlighting their synthesis through various strategies and their importance in drug discovery projects (Samuel D Griggs et al., 2018).

Biological Significance and Toxicology

The biological significance of heterocyclic aromatic amines, including compounds similar to N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, has been critically reviewed. These compounds, found in cooked protein-rich foods, pose mutagenic and carcinogenic risks, with their toxicological impact being a subject of extensive study (B. Stavric, 1994).

Material Science and Corrosion Inhibition

Quinoline derivatives, closely related to N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, have been recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with metallic surfaces, showcasing their potential in anticorrosion applications (C. Verma et al., 2020).

Oxidative Stress and Metabolism

The role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides, which share structural similarities with N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine, has been a focus of recent research. This review highlights the critical roles of oxidative stress in the induced toxicity and metabolism of such compounds, suggesting the need for further understanding and exploration in this field (Xu Wang et al., 2016).

Direcciones Futuras

The future directions for “N-Cyclohexyl-1’H-spiro[piperidine-4,2’-quinoxalin]-3’-amine” could involve further exploration of its potential therapeutic applications. The compound’s structural features and their influence on affinity and selectivity could be further investigated . Additionally, the compound’s potential as a ligand for the nociceptin receptor could be further explored .

Propiedades

IUPAC Name |

N-cyclohexylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4/c1-2-6-14(7-3-1)20-17-18(10-12-19-13-11-18)22-16-9-5-4-8-15(16)21-17/h4-5,8-9,14,19,22H,1-3,6-7,10-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMXMSVLBXVBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2C3(CCNCC3)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)

![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)

![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)

![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

![2,2'-(1H-Imidazole-4,5-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B1418207.png)

![Ethyl 7-amino-5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418208.png)